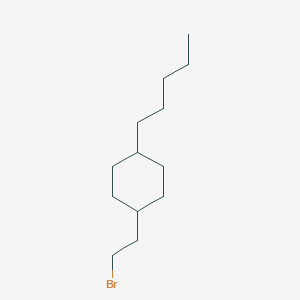
trans-1-(Bromoethyl)-4-pentylcyclohexane
概要
説明
trans-1-(Bromoethyl)-4-pentylcyclohexane: is an organic compound that belongs to the class of cycloalkanes. It features a cyclohexane ring substituted with a bromoethyl group at the 1-position and a pentyl group at the 4-position. The “trans” configuration indicates that the substituents are on opposite sides of the cyclohexane ring, which affects the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Bromoethyl)-4-pentylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of trans-1-ethyl-4-pentylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the ethyl group, forming the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
化学反応の分析
Types of Reactions:
Substitution Reactions: trans-1-(Bromoethyl)-4-pentylcyclohexane can undergo nucleophilic substitution reactions (e.g., SN2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or cyanide (CN-).
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of trans-1-ethyl-4-pentylcyclohexene.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (t-BuOK) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: trans-1-(Hydroxyethyl)-4-pentylcyclohexane.
Elimination: trans-1-ethyl-4-pentylcyclohexene.
Oxidation: trans-1-(Carboxyethyl)-4-pentylcyclohexane.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its stereochemical properties and reactivity in various organic reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its unique structural features.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in research and development for new chemical processes and products.
作用機序
The mechanism of action of trans-1-(Bromoethyl)-4-pentylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
類似化合物との比較
trans-1-(Bromoethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a pentyl group.
trans-1-(Bromoethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a pentyl group.
trans-1-(Bromoethyl)-4-propylcyclohexane: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness:
- The presence of the pentyl group in trans-1-(Bromoethyl)-4-pentylcyclohexane provides unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
- The trans configuration ensures specific spatial orientation, affecting the compound’s physical properties and reactivity compared to its cis isomer.
特性
IUPAC Name |
1-(2-bromoethyl)-4-pentylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Br/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKWELHUVNKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568445 | |
| Record name | 1-(2-Bromoethyl)-4-pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-14-5 | |
| Record name | 1-(2-Bromoethyl)-4-pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















